molecular formula C18H19NO4S2 B2784650 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate CAS No. 329079-11-0

2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate

Cat. No.: B2784650
CAS No.: 329079-11-0
M. Wt: 377.47
InChI Key: ZJLSDIFJAVJFAF-UHFFFAOYSA-N
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Description

2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate is an organic compound that features a thiophene ring substituted with a carboxylate group and a benzyl group bearing a nitro and cyclohexylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate typically involves multi-step organic reactions. One possible route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The cyclohexylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of 2-(Cyclohexylsulfanyl)-5-aminobenzyl 2-thiophenecarboxylate.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe in biochemical studies due to its unique functional groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenecarboxylic acid: A simpler analog without the benzyl and cyclohexylsulfanyl substituents.

    5-Nitrobenzyl 2-thiophenecarboxylate: Lacks the cyclohexylsulfanyl group.

    2-(Cyclohexylsulfanyl)thiophene: Lacks the nitrobenzyl group.

Uniqueness

2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and cyclohexylsulfanyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(2-cyclohexylsulfanyl-5-nitrophenyl)methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c20-18(17-7-4-10-24-17)23-12-13-11-14(19(21)22)8-9-16(13)25-15-5-2-1-3-6-15/h4,7-11,15H,1-3,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLSDIFJAVJFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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